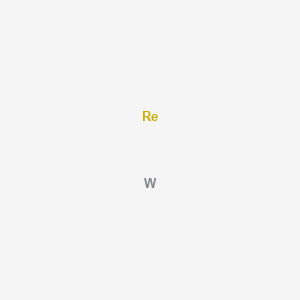

Rhenium--tungsten (1/1)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Rhenium–tungsten (1/1) is an alloy composed of equal parts rhenium and tungsten. This compound is known for its exceptional mechanical properties, including high melting points, excellent thermal conductivity, and resistance to wear and corrosion. These properties make it highly valuable in various industrial applications, particularly in environments that require materials to withstand extreme conditions.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The preparation of rhenium–tungsten (1/1) typically involves high-temperature processes. One common method is the self-propagating high-temperature synthesis (SHS) combined with the sol-gel process. This method involves the formation of rhenium and tungsten-based components at temperatures ranging from 550°C to 600°C . Another approach involves the dissolution of metallic tungsten using hydrogen peroxide in an alkaline medium, followed by solvent extraction methods to separate rhenium and tungsten .

Industrial Production Methods

In industrial settings, rhenium–tungsten alloys are often produced through powder metallurgy techniques. This involves mixing fine powders of rhenium and tungsten, compacting them into a desired shape, and then sintering at high temperatures to achieve a dense, solid material. Heat treatments and hot isostatic pressing (HIP) are also employed to enhance the mechanical properties and ensure uniformity in the alloy .

Análisis De Reacciones Químicas

Types of Reactions

Rhenium–tungsten (1/1) undergoes various chemical reactions, including oxidation, reduction, and substitution. The alloy is particularly noted for its behavior under neutron irradiation, where rhenium precipitates can form within the tungsten matrix . These precipitates influence the mechanical properties of the alloy, such as its resistance to swelling and radiation damage.

Common Reagents and Conditions

Common reagents used in reactions involving rhenium–tungsten include hydrogen peroxide for oxidation and various reducing agents for reduction reactions. The conditions for these reactions often involve high temperatures and controlled atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from reactions involving rhenium–tungsten include various oxides and carbides. For instance, rhenium dioxide (ReO2) and tungsten trioxide (WO3) are common oxidation products. These compounds are often used in catalytic applications and as precursors for further chemical synthesis .

Aplicaciones Científicas De Investigación

Rhenium–tungsten (1/1) has a wide range of scientific research applications:

Biology and Medicine: Rhenium complexes are being explored for their potential as anticancer agents due to their ability to selectively target cancer cells.

Industry: The alloy is employed in the production of superalloys for jet engines, rotating anodes for medical imaging devices, and components for nuclear reactors due to its high-temperature stability and resistance to radiation

Mecanismo De Acción

The mechanism by which rhenium–tungsten exerts its effects is primarily through its structural and chemical stability. The alloy’s high melting point and resistance to thermal and mechanical stress make it an ideal material for extreme environments. On a molecular level, the presence of rhenium in the tungsten matrix helps to reduce swelling and improve ductility under irradiation conditions . Additionally, rhenium’s ability to form stable complexes with various ligands contributes to its effectiveness in catalytic and medicinal applications .

Comparación Con Compuestos Similares

Rhenium–tungsten (1/1) can be compared to other tungsten-based alloys, such as tungsten–zirconium and tungsten–molybdenum. While these alloys also exhibit high melting points and good mechanical properties, rhenium–tungsten is unique in its ability to withstand neutron irradiation and reduce swelling. This makes it particularly valuable in nuclear and aerospace applications .

List of Similar Compounds

- Tungsten–zirconium

- Tungsten–molybdenum

- Tungsten–tantalum

- Tungsten–niobium

Propiedades

IUPAC Name |

rhenium;tungsten |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Re.W |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DECCZIUVGMLHKQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[W].[Re] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

ReW |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50649488 |

Source

|

| Record name | Rhenium--tungsten (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50649488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12299-18-2 |

Source

|

| Record name | Rhenium--tungsten (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50649488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

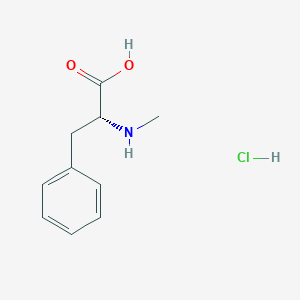

![{[4-(2-Methylpropyl)phenyl]methyl}(propyl)amine](/img/structure/B6333141.png)

![2-Benzyl-2-aza-spiro[4.4]nonane-4-carboxylic acid](/img/structure/B6333195.png)

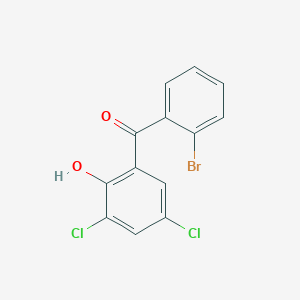

![2-[2-(Methoxymethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B6333212.png)

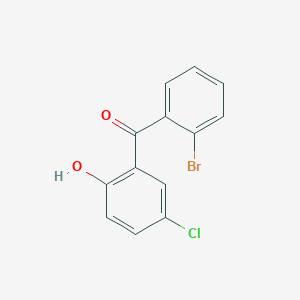

![2-Chloro-4'-(trifluoromethyl)-[1,1'-biphenyl]-4-amine](/img/structure/B6333217.png)